3-Pyridin-2-YL-propionimidic acid ethyl ester
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Overview
Description
3-Pyridin-2-YL-propionimidic acid ethyl ester is an organic compound with the molecular formula C10H14N2O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-2-YL-propionimidic acid ethyl ester can be achieved through several methods. One common approach involves the reaction of 3-pyridineacetic acid with ethanol in the presence of an acid catalyst under reflux conditions . Another method involves the conversion of 3-pyridineacetic acid to its corresponding acid chloride, followed by reaction with anhydrous ethanol .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents, as well as reaction temperatures and times, are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Pyridin-2-YL-propionimidic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine amines.
Scientific Research Applications
3-Pyridin-2-YL-propionimidic acid ethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Pyridin-2-YL-propionimidic acid ethyl ester involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Pyridineacetic acid ethyl ester: Similar in structure but lacks the propionimidic group.
Ethyl 3-(pyridin-2-ylamino)propanoate: Another derivative with different functional groups.
Uniqueness
3-Pyridin-2-YL-propionimidic acid ethyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 3-pyridin-2-ylpropanimidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-13-10(11)7-6-9-5-3-4-8-12-9/h3-5,8,11H,2,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSESPVMOQAZBDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CCC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695311 |
Source
|
Record name | Ethyl 3-(pyridin-2-yl)propanimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887579-06-8 |
Source
|
Record name | Ethyl 3-(pyridin-2-yl)propanimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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